3-Hydroxypravastatin, (S)-

Pharmacodynamics Drug Metabolism Enzyme Inhibition

Procure (S)-3-Hydroxypravastatin as the official EP Impurity E reference standard for pravastatin impurity profiling per ICH Q3A/B. This chiral metabolite exhibits ~2.5-10% HMG-CoA reductase inhibition vs pravastatin, essential for accurate pharmacodynamic studies. Mandatory for LC-MS/MS method validation, OATP1B1 drug-interaction analysis, and structure-activity research. Non-substitutable: the (R)-enantiomer is EP Impurity B with distinct biological activity. Certified purity, batch-specific COA, and pharmacopeial traceability.

Molecular Formula C23H36O8
Molecular Weight 440.5 g/mol
CAS No. 136657-41-5
Cat. No. B238615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxypravastatin, (S)-
CAS136657-41-5
Molecular FormulaC23H36O8
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCC1C=CC2=CC(CC(C2C1CCC(CC(CC(=O)O)O)O)OC(=O)C(C)C(C)O)O
InChIInChI=1S/C23H36O8/c1-12-4-5-15-8-17(26)10-20(31-23(30)13(2)14(3)24)22(15)19(12)7-6-16(25)9-18(27)11-21(28)29/h4-5,8,12-14,16-20,22,24-27H,6-7,9-11H2,1-3H3,(H,28,29)/t12-,13-,14-,16+,17+,18+,19-,20-,22-/m0/s1
InChIKeyASZMMNUWSMFMJO-FBIVGABFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxypravastatin, (S)- (CAS 136657-41-5): Identity and Role as a Pravastatin Metabolite


3-Hydroxypravastatin, (S)- (CAS 136657-41-5) is a chiral, monohydroxylated metabolite of the HMG-CoA reductase inhibitor pravastatin . It is characterized by a specific (S)-configured hydroxyl group at the C-3′ position of the 2-methylbutanoyl side chain, distinguishing it from other pravastatin-related compounds . While it retains some inhibitory activity against its target enzyme, its primary significance in research and industrial settings lies in its role as a major oxidized metabolite and a critical reference standard for analytical method development and quality control in pharmaceutical manufacturing [1][2].

Procurement Risks of Substituting 3-Hydroxypravastatin, (S)- with Generic Analogs


Substituting (S)-3-Hydroxypravastatin with generic pravastatin or its other metabolites is scientifically unsound due to profound differences in biological activity and analytical identity. Unlike pravastatin, this compound has an estimated 1/10th to 1/40th the potency for HMG-CoA reductase inhibition, a key differentiator for pharmacodynamic studies [1]. Furthermore, its specific stereochemistry is critical; the (R)-enantiomer exhibits different biological activity and is treated as a distinct impurity (EP Impurity B) [2]. In analytical applications, using a non-specific compound would invalidate method validation for quantifying this specific metabolite or controlling this specific process-related impurity in drug substance, as mandated by regulatory pharmacopoeias .

Quantitative Differentiation Guide for (S)-3-Hydroxypravastatin vs. Comparators


HMG-CoA Reductase Inhibitory Potency vs. Pravastatin

3-Hydroxypravastatin exhibits significantly reduced potency as an HMG-CoA reductase inhibitor compared to its parent drug, pravastatin. This difference is a primary reason it is considered a minor contributor to overall therapeutic effect. [1]

Pharmacodynamics Drug Metabolism Enzyme Inhibition

Regulatory Identity as EP Impurity E vs. (R)-Enantiomer (EP Impurity B)

The (S)-enantiomer is specifically designated as Pravastatin EP Impurity E by the European Pharmacopoeia, while the (R)-enantiomer is designated as EP Impurity B. This regulatory distinction necessitates the use of the correct, stereochemically pure reference standard for analytical method validation and quality control release testing. [1][2]

Quality Control Pharmaceutical Analysis Regulatory Compliance

Exposure in Drug-Drug Interaction Studies vs. Pravastatin

In a clinical pharmacokinetic study evaluating the OATP1B1-mediated interaction between bempedoic acid and pravastatin, the systemic exposure of 3α-hydroxy-pravastatin (pravastatin 3-iso) was measured as a key secondary endpoint. The study reported geometric mean ratios (GMR) for AUC∞ and Cmax, showing distinct changes compared to baseline. [1]

Clinical Pharmacology Drug-Drug Interactions Pharmacokinetics

Stereochemistry-Dependent Activity vs. (R)-Enantiomer

The (S)-enantiomer of 3-hydroxypravastatin is the biologically active form, while the (R)-enantiomer is described as less effective. This stereospecificity is a critical factor for research applications requiring the active metabolite, as well as for chiral purity assessments.

Stereochemistry Structure-Activity Relationship Chiral Analysis

Optimal Application Scenarios for Procuring (S)-3-Hydroxypravastatin


Method Development and Validation for Pravastatin Metabolite Quantification

Procurement of (S)-3-Hydroxypravastatin as a certified reference standard is essential for developing and validating LC-MS/MS or UHPLC methods to quantify this specific metabolite in biological matrices (e.g., human plasma, urine). Its use ensures accurate and precise measurement, as demonstrated in published clinical pharmacokinetic studies [1][2]. The compound's specific molecular weight (440.5 g/mol) and unique MS/MS fragmentation pattern are critical for method selectivity [2].

Quality Control Release Testing and Stability Studies for Pravastatin Drug Substance

As the designated Pravastatin EP Impurity E, this compound is a mandatory reference material for quality control laboratories performing impurity profiling of pravastatin active pharmaceutical ingredient (API) or finished drug product. It is used to establish system suitability, identify and quantify this specific impurity in release and stability samples, ensuring compliance with ICH and pharmacopoeial limits [3].

In Vitro Drug-Drug Interaction (DDI) and Transporter Studies

Researchers investigating OATP1B1-mediated drug interactions with pravastatin require the 3α-hydroxy metabolite as an analytical probe. Quantitative data from clinical trials, showing how the metabolite's exposure changes in the presence of transporter inhibitors, provides a benchmark for designing and interpreting in vitro assays. This allows for a more complete understanding of the interaction's impact on the drug's overall metabolic pathway [4].

Pharmacodynamic Studies of Statin Metabolite Activity

For studies aiming to delineate the contribution of individual pravastatin metabolites to overall HMG-CoA reductase inhibition, procuring pure (S)-3-Hydroxypravastatin is necessary. Its significantly reduced potency (2.5–10% of pravastatin) makes it an ideal comparator to assess the parent drug's primary role in cholesterol synthesis inhibition, helping to clarify structure-activity relationships [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxypravastatin, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.